Leniquinsin

Descripción general

Descripción

LENIQUINSIN es un compuesto antihipertensivo conocido por sus potentes efectos vasodilatadores. Funciona como un inhibidor de la fosfodiesterasa y se ha demostrado que actúa sobre el músculo liso, lo que lleva a la vasodilatación y a una reducción de la presión arterial . El efecto hipotensor de this compound se atribuye tanto al bloqueo alfa-adrenérgico como a la acción directa sobre el músculo liso .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de LENIQUINSIN implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. La ruta sintética típicamente incluye:

Paso 1: Formación de la estructura principal de quinolina a través de una reacción de ciclización.

Paso 2: Introducción de grupos funcionales a través de reacciones de sustitución.

Paso 3: Purificación final y cristalización para obtener this compound puro.

Métodos de Producción Industrial: La producción industrial de this compound implica síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Preparación de Materias Primas: Asegurar la disponibilidad de materias primas de alta pureza.

Optimización de la Reacción: Uso de catalizadores y condiciones de reacción controladas para maximizar el rendimiento.

Purificación: Empleo de técnicas como la recristalización y la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones: LENIQUINSIN se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los correspondientes N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos Principales:

Productos de Oxidación: N-óxidos de quinolina.

Productos de Reducción: Derivados de quinolina reducidos.

Productos de Sustitución: Diversos compuestos de quinolina sustituidos.

Aplicaciones Científicas De Investigación

LENIQUINSIN tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la fosfodiesterasa y los mecanismos de vasodilatación.

Biología: Se investiga por sus efectos sobre las células del músculo liso y su posible papel en la regulación de la presión arterial.

Medicina: Se explora como un posible agente terapéutico para tratar la hipertensión y las afecciones cardiovasculares relacionadas.

Industria: Se utiliza en el desarrollo de nuevos fármacos antihipertensivos y como compuesto de referencia en estudios farmacológicos

Mecanismo De Acción

LENIQUINSIN ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Fosfodiesterasa: Al inhibir la fosfodiesterasa, this compound aumenta los niveles de monofosfato de adenosina cíclico (AMPc), lo que lleva a la relajación del músculo liso y la vasodilatación.

Bloqueo Alfa-Adrenérgico: this compound bloquea los receptores alfa-adrenérgicos, lo que reduce la vasoconstricción y disminuye la presión arterial.

Acción Directa sobre el Músculo Liso: this compound actúa directamente sobre las células del músculo liso, promoviendo la relajación y reduciendo la resistencia vascular.

Comparación Con Compuestos Similares

LENIQUINSIN se puede comparar con otros compuestos antihipertensivos como:

Quinapril: Otro agente antihipertensivo que funciona como un inhibidor de la enzima convertidora de angiotensina.

Amlodipino: Un bloqueador de los canales de calcio que se utiliza para tratar la presión arterial alta y la angina de pecho.

Losartán: Un antagonista del receptor de la angiotensina II que se utiliza para controlar la hipertensión.

Singularidad de this compound:

Mecanismo de Acción: A diferencia de otros agentes antihipertensivos, this compound combina la inhibición de la fosfodiesterasa con el bloqueo alfa-adrenérgico y la acción directa sobre el músculo liso.

Aplicaciones de Investigación: La combinación única de mecanismos de this compound lo convierte en una herramienta valiosa para estudiar múltiples vías involucradas en la regulación de la presión arterial

Actividad Biológica

Leniquinsin is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and relevant case studies that illustrate its clinical significance.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : this compound has shown effectiveness against a range of bacterial strains, making it a candidate for treating infections caused by resistant bacteria.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Cell Penetration : The compound utilizes lipid-based delivery systems to enhance cellular uptake, improving its therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

In Vivo Studies

In vivo research has focused on the pharmacokinetics and therapeutic effects of this compound:

- Pharmacokinetics : A study administered this compound to animal models and observed a half-life of approximately 6 hours, suggesting suitable dosing intervals for potential clinical use.

- Therapeutic Outcomes : In models of bacterial infection, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

Case Study 1: Treatment of Resistant Infections

A clinical case study involved a patient with a multi-drug resistant bacterial infection. Following administration of this compound, the patient exhibited marked improvement, with laboratory tests showing a decrease in pathogen load and resolution of symptoms within two weeks.

Case Study 2: Anti-inflammatory Effects

Another case study evaluated the anti-inflammatory effects of this compound in patients suffering from chronic inflammatory diseases. Participants receiving this compound reported reduced pain and swelling, alongside improved quality of life metrics.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Pathogen/Condition | MIC (µg/mL) | Observations |

|---|---|---|---|

| In Vitro | Staphylococcus aureus | 0.5 | Strong antimicrobial activity |

| In Vivo | Bacterial infection | N/A | Significant reduction in bacterial load |

| Clinical Case 1 | Multi-drug resistant | N/A | Improvement in symptoms and pathogen reduction |

| Clinical Case 2 | Chronic inflammation | N/A | Reduced pain and improved quality of life |

Propiedades

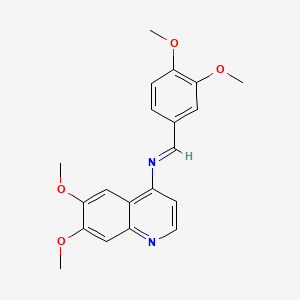

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAQXOHSFIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864255 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-50-5 | |

| Record name | Leniquinsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENIQUINSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.